molecular formula C11H12BrFO4 B8157120 Methyl 4-bromo-2-fluoro-6-(2-methoxyethoxy)benzoate

Methyl 4-bromo-2-fluoro-6-(2-methoxyethoxy)benzoate

Cat. No.: B8157120
M. Wt: 307.11 g/mol
InChI Key: GPVKVTMJTNSQHU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-6-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C11H12BrFO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxyethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-fluoro-6-(2-methoxyethoxy)benzoate typically involves the esterification of 4-bromo-2-fluoro-6-(2-methoxyethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-6-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-bromo-2-fluoro-6-(2-methoxyethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-6-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to target molecules, while the methoxyethoxy group can affect its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate
  • Methyl 4-bromo-2-fluoro-6-methylbenzoate
  • Methyl 4-bromo-2-fluoro-6-(2-hydroxyethoxy)benzoate

Uniqueness

Methyl 4-bromo-2-fluoro-6-(2-methoxyethoxy)benzoate is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and physical properties. The methoxyethoxy group also imparts distinct solubility characteristics, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-6-(2-methoxyethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO4/c1-15-3-4-17-9-6-7(12)5-8(13)10(9)11(14)16-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVKVTMJTNSQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C(=CC(=C1)Br)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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